3'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative characterized by the presence of a fluoro group at the 3’ position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position. Biphenyl compounds are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
The synthesis of 3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves several steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the biphenyl structure, it can undergo electrophilic aromatic substitution reactions similar to benzene.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile include other biphenyl derivatives with different substituents, such as:
- 2’-Bromo-2-fluoro-5-nitro-[1,1’-biphenyl]
- 4’-Fluoro-[1,1’-biphenyl]-3,4,5-triol
- 4’-Trifluoromethyl-[1,1’-biphenyl]-3,4,5-triol
The uniqueness of 3’-Fluoro-6-methoxy-[1,1’-biphenyl]-3-carbonitrile lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-fluorophenyl)-4-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-6-5-10(9-16)7-13(14)11-3-2-4-12(15)8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWAVUDANYWPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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